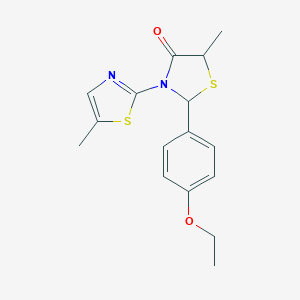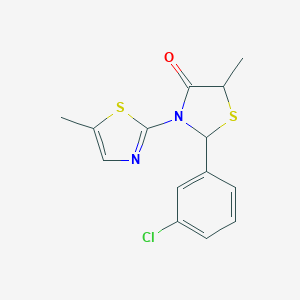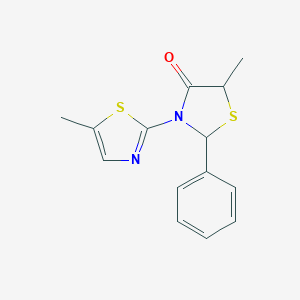![molecular formula C20H14ClN3O3 B277760 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide, also referred to as TAK-063, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-063 is a selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Mecanismo De Acción
TAK-063 acts as a selective antagonist of the dopamine D3 receptor, which is involved in several neuropsychiatric disorders. The compound binds to the receptor and blocks its activation, leading to a reduction in dopamine signaling. This reduction in dopamine signaling has been shown to have therapeutic effects in several neuropsychiatric disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce dopamine signaling in the brain, leading to a reduction in drug-seeking behavior in animal models of drug addiction. TAK-063 has also been shown to have antipsychotic effects in animal models of schizophrenia. The compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-063 has several advantages for lab experiments. The compound has high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. TAK-063 has also been shown to have good brain penetration and a long half-life, which makes it useful for studying the effects of dopamine signaling in the brain. However, TAK-063 has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on TAK-063. One potential direction is to study the compound's effects on other neuropsychiatric disorders, such as depression and anxiety. Another potential direction is to study the compound's effects on dopamine signaling in different regions of the brain. Additionally, there is a need for further studies on the safety and toxicity of TAK-063, as well as its potential for drug interactions. Finally, there is a need for further studies on the mechanism of action of TAK-063, including its effects on downstream signaling pathways.
Métodos De Síntesis
The synthesis of TAK-063 involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-aminophenyl)pyridine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxybenzoic acid to form TAK-063.
Aplicaciones Científicas De Investigación
TAK-063 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. The compound has been shown to have high selectivity for the dopamine D3 receptor, which is involved in several neuropsychiatric disorders, including schizophrenia, depression, and drug addiction. TAK-063 has been shown to have antipsychotic effects in animal models of schizophrenia and has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
Nombre del producto |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide |
|---|---|
Fórmula molecular |
C20H14ClN3O3 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-14-5-2-4-12(10-14)19(25)23-16-11-13(7-8-15(16)21)20-24-18-17(27-20)6-3-9-22-18/h2-11H,1H3,(H,23,25) |
Clave InChI |
ZDWHNVYJAYCFLB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)





